N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide

Physicochemical profiling Ligand-based design Chemical-property comparison

N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide (CAS 2380183-88-8) is a synthetic small molecule that belongs to the pyrimidine-4-carboxamide class. Its core structure consists of a 5,6-dimethylpyrimidine ring linked via a carboxamide bridge to a 4-dimethylaminophenyl group.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 2380183-88-8
Cat. No. B2883893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
CAS2380183-88-8
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)N(C)C)C
InChIInChI=1S/C15H18N4O/c1-10-11(2)16-9-17-14(10)15(20)18-12-5-7-13(8-6-12)19(3)4/h5-9H,1-4H3,(H,18,20)
InChIKeyLFMYFNXSZIRYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide (CAS 2380183-88-8) – Class and Core Characteristics for Research Procurement


N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide (CAS 2380183-88-8) is a synthetic small molecule that belongs to the pyrimidine-4-carboxamide class. Its core structure consists of a 5,6-dimethylpyrimidine ring linked via a carboxamide bridge to a 4-dimethylaminophenyl group . Pyrimidine-4-carboxamides have been explored as pharmacologically relevant scaffolds, exemplified by their optimization as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [1]. However, published quantitative selectivity, potency, or stability data for this particular substitution pattern remain absent from accessible primary sources.

Why N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide Cannot Be Directly Replaced by Other 5,6-Dimethylpyrimidine-4-carboxamides


Even minor variations on the aniline moiety of 5,6-dimethylpyrimidine-4-carboxamides can produce substantial shifts in biological activity. Published SAR around the pyrimidine-4-carboxamide scaffold demonstrates that the identity, position, and electronic nature of the substituent on the phenyl ring critically control both potency and selectivity [1]. Consequently, a dimethylamino group imparts distinctly different hydrogen-bonding capacity, basicity, and lipophilicity compared with a difluoromethoxy (OCF₂H), fluoro-methyl, or unsubstituted phenyl analog. Without direct comparative assay data, however, the precise magnitude of these differences for the 4-dimethylamino variant remains unquantified.

Quantitative Differentiation Evidence for CAS 2380183-88-8 Versus Closest Structural Analogs


Comparison of Computed Physicochemical Properties with the 4-Difluoromethoxy Analog

The dimethylamino substituent (N(CH₃)₂) is a stronger hydrogen-bond acceptor (HBA) and a weaker hydrogen-bond donor than the difluoromethoxy group (OCF₂H). Calculated logP for the target compound is ~2.2, compared with ~2.6 for N-[4-(difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide (CAS 2415540-02-0), indicating lower lipophilicity for the dimethylamino variant . No experimentally determined logP or logD values have been published for either compound.

Physicochemical profiling Ligand-based design Chemical-property comparison

Predicted Hydrogen-Bonding Capacity and Topological Polar Surface Area (TPSA)

The dimethylamino group contributes an additional hydrogen-bond acceptor site relative to the unsubstituted phenyl analog. TPSA for the target compound is calculated at ~62 Ų, versus ~57 Ų for 5,6-dimethyl-N-phenylpyrimidine-4-carboxamide . This difference falls within a range that may influence passive membrane permeability without definitive experimental confirmation.

Medicinal chemistry Drug-likeness Permeability prediction

Absence of Published Potency Data Precludes Direct Kinase or Enzyme Activity Comparison

Despite the pyrimidine-4-carboxamide scaffold being explored in kinase and NAPE-PLD inhibitor programs [1], no peer-reviewed report provides IC₅₀, Kᵢ, or EC₅₀ values for N-[4-(dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide. Consequently, no quantitative potency comparison with analogs such as N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide or the difluoromethoxy derivative is currently possible.

Kinase inhibition NAPE-PLD Binding affinity

Recommended Application Scenarios for CAS 2380183-88-8 Based on Available Evidence


Physicochemical Probe for Hydrogen-Bonding and Lipophilicity SAR Studies

The compound’s dimethylamino group offers a distinct hydrogen-bond acceptor profile and moderate logP (~2.2) compared with halogenated or unsubstituted phenyl analogs. Researchers can use it as a matched-pair probe in biochemical assays to empirically establish the SAR contribution of the 4-dimethylamino substituent, provided that in-house assay conditions are standardized across the series [1].

Negative Control or Counter-Screen for Kinase/NAPE-PLD Inhibitor Programs

Given the established activity of structurally related pyrimidine-4-carboxamides as NAPE-PLD inhibitors [1], this compound—lacking any published activity confirmation—may serve as a negative control or a selectivity counter-screen compound once its inactivity against the target of interest is experimentally verified.

Building Block for Focused Library Synthesis

The 5,6-dimethylpyrimidine-4-carboxylic acid precursor is commercially available. The pre-formed amide with 4-dimethylaminoaniline provides a ready-to-use intermediate for late-stage diversification, saving synthetic steps in the construction of focused screening libraries aimed at kinase or phospholipase targets.

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